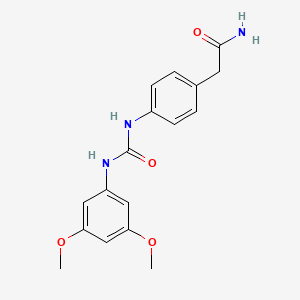
2-(4-(3-(3,5-Dimethoxyphenyl)ureido)phenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(3-(3,5-Dimethoxyphenyl)ureido)phenyl)acetamide, also known as DMAPA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
作用机制
2-(4-(3-(3,5-Dimethoxyphenyl)ureido)phenyl)acetamide's mechanism of action is not fully understood, but it is believed to act through the inhibition of specific enzymes and pathways involved in disease progression. In cancer research, 2-(4-(3-(3,5-Dimethoxyphenyl)ureido)phenyl)acetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression and cell growth. In Alzheimer's and Parkinson's disease research, 2-(4-(3-(3,5-Dimethoxyphenyl)ureido)phenyl)acetamide has been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
2-(4-(3-(3,5-Dimethoxyphenyl)ureido)phenyl)acetamide has been shown to have various biochemical and physiological effects in different disease models. In cancer research, 2-(4-(3-(3,5-Dimethoxyphenyl)ureido)phenyl)acetamide has been shown to induce cell cycle arrest and apoptosis, as well as inhibit angiogenesis and metastasis. In Alzheimer's and Parkinson's disease research, 2-(4-(3-(3,5-Dimethoxyphenyl)ureido)phenyl)acetamide has been shown to improve cognitive function and reduce oxidative stress and inflammation.
实验室实验的优点和局限性
2-(4-(3-(3,5-Dimethoxyphenyl)ureido)phenyl)acetamide has several advantages for lab experiments, including its ease of synthesis and low toxicity. However, its limited solubility in water and potential instability in certain conditions may pose challenges for its use in experiments.
未来方向
There are several future directions for 2-(4-(3-(3,5-Dimethoxyphenyl)ureido)phenyl)acetamide research. In cancer research, further studies are needed to investigate the potential of 2-(4-(3-(3,5-Dimethoxyphenyl)ureido)phenyl)acetamide as a therapeutic agent for various types of cancer and to elucidate its mechanism of action. In Alzheimer's and Parkinson's disease research, further studies are needed to investigate the neuroprotective effects of 2-(4-(3-(3,5-Dimethoxyphenyl)ureido)phenyl)acetamide and its potential as a therapeutic agent. Additionally, studies are needed to investigate the safety and efficacy of 2-(4-(3-(3,5-Dimethoxyphenyl)ureido)phenyl)acetamide in animal models and clinical trials.
合成方法
2-(4-(3-(3,5-Dimethoxyphenyl)ureido)phenyl)acetamide can be synthesized through a multi-step process involving the reaction of 3,5-dimethoxyaniline with phosgene to form 3,5-dimethoxyphenyl isocyanate. This intermediate compound is then reacted with 4-aminobenzamide to produce 2-(4-(3-(3,5-Dimethoxyphenyl)ureido)phenyl)acetamide.
科学研究应用
2-(4-(3-(3,5-Dimethoxyphenyl)ureido)phenyl)acetamide has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 2-(4-(3-(3,5-Dimethoxyphenyl)ureido)phenyl)acetamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's and Parkinson's disease research, 2-(4-(3-(3,5-Dimethoxyphenyl)ureido)phenyl)acetamide has been shown to have neuroprotective effects and improve cognitive function.
属性
IUPAC Name |
2-[4-[(3,5-dimethoxyphenyl)carbamoylamino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4/c1-23-14-8-13(9-15(10-14)24-2)20-17(22)19-12-5-3-11(4-6-12)7-16(18)21/h3-6,8-10H,7H2,1-2H3,(H2,18,21)(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGUFUJPIQKGFSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)NC2=CC=C(C=C2)CC(=O)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(3-(3,5-Dimethoxyphenyl)ureido)phenyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(Benzenesulfonyl)piperazin-1-yl]-2-chloroethan-1-one](/img/structure/B2903616.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2903617.png)
![Tert-butyl 7-amino-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-5-carboxylate](/img/structure/B2903618.png)
![2-Amino-4-(2-bromophenyl)-6-(2-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2903620.png)
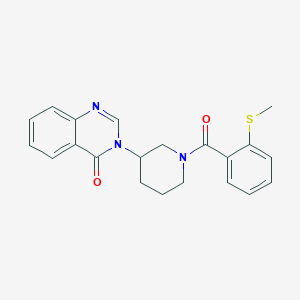
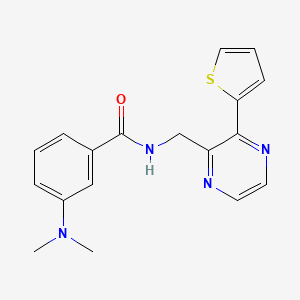
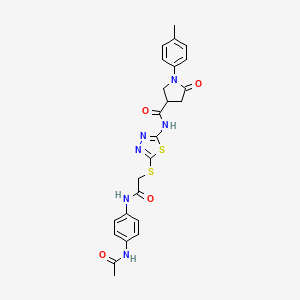
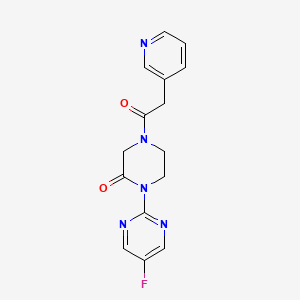
![2,5-difluoro-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]benzene-1-sulfonamide](/img/structure/B2903630.png)
![(Z)-2-Cyano-3-(4-hydroxy-3,5-dimethylphenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2903631.png)
![4-(4-Morpholin-4-ylbenzoyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2903632.png)
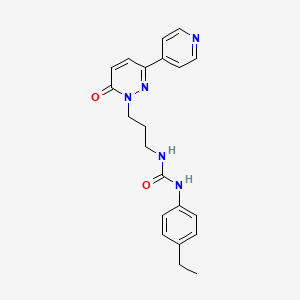
![2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2903634.png)
![2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2903638.png)